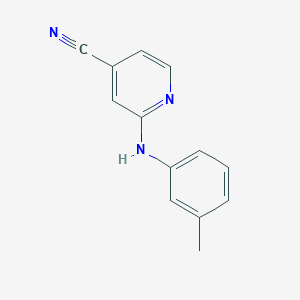

2-(m-Tolylamino)isonicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylanilino)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-10-3-2-4-12(7-10)16-13-8-11(9-14)5-6-15-13/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOOUYYIWRYWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640987 | |

| Record name | 2-(3-Methylanilino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137225-06-0 | |

| Record name | 2-(3-Methylanilino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 M Tolylamino Isonicotinonitrile

Established Synthetic Pathways to 2-(m-Tolylamino)isonicotinonitrile

The traditional synthesis of this compound, which has the CAS Number 137225-06-0, fundamentally involves the formation of a crucial carbon-nitrogen bond between the m-tolyl group and the C2 position of the isonicotinonitrile scaffold. bldpharm.comvulcanchem.com

Amination Reactions of Isonicotinonitrile Precursors

One of the most direct methods for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes an isonicotinonitrile precursor that has a suitable leaving group, typically a halogen like chlorine or bromine, at the 2-position.

The general reaction involves treating 2-chloro- or 2-bromoisonicotinonitrile with m-toluidine (B57737). The electron-withdrawing nature of the nitrile group and the ring nitrogen atom activates the 2-position of the pyridine (B92270) ring, making it susceptible to nucleophilic attack by the amino group of m-toluidine. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. While specific conditions for this exact transformation are proprietary, analogous amination reactions on halogenated pyrazines and pyridines have been successfully performed, often requiring heat or catalysis to proceed to completion. nih.govbeilstein-journals.org For instance, the Goldberg reaction, a copper-catalyzed amination, can be employed to couple N-substituted formamides with 2-bromopyridine, followed by hydrolysis to yield the desired 2-arylaminopyridine. nih.gov

Strategies for N-Arylation in Pyridine Systems

N-arylation strategies are central to the synthesis of 2-arylaminopyridines. These methods focus on creating the bond between the nitrogen atom of an amino group and an aryl ring.

Copper-Catalyzed N-Arylation (Ullmann and Goldberg Reactions): The Ullmann condensation is a classic method for N-arylation, typically involving the reaction of an amine with an aryl halide in the presence of a stoichiometric amount of copper powder or a copper salt at high temperatures. A more refined version is the Goldberg reaction, which utilizes a catalytic amount of copper iodide (CuI) and a base like potassium carbonate or phosphate. nih.gov In the context of synthesizing the target molecule, this could involve the reaction of 2-aminoisonicotinonitrile with an m-tolyl halide. More recent developments have demonstrated copper-catalyzed N-arylation of 2-amino-N-heterocycles with aryl boronic acids in the presence of a copper acetate (B1210297) catalyst, which can proceed in air without the need for special ligands. rsc.org

Aryne-Mediated N-Arylation: A chemoselective N-arylation of 2-aminopyridine (B139424) derivatives can also be achieved using arynes. nih.gov Arynes are highly reactive intermediates that can be generated in situ. In this approach, a 2-aminopyridine derivative reacts with an aryne precursor, leading to the formation of the N-arylated product in good to excellent yields. nih.gov This method provides an alternative pathway that avoids the use of metal catalysts.

Novel Approaches for Enhanced Synthesis and Scalability

Modern synthetic chemistry emphasizes the development of highly efficient, scalable, and environmentally benign processes. Research has focused on advanced catalytic systems and the integration of green chemistry principles.

Development of Catalytic Systems for Cross-Coupling Reactions

Catalytic cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, offering milder conditions and broader substrate scope compared to traditional methods.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. pearson.com This reaction couples an amine with an aryl halide or triflate. For the synthesis of this compound, this would typically involve coupling 2-aminoisonicotinonitrile with an m-tolyl halide or coupling m-toluidine with 2-haloisonicotinonitrile. The catalytic system consists of a palladium precursor, such as Palladium(II) acetate, and a specialized phosphine (B1218219) ligand. mdpi.comambeed.com

Copper-Catalyzed Cross-Coupling: Modern copper-catalyzed systems offer a more economical alternative to palladium. Significant progress has been made in developing ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles using arylboronic acids. rsc.org These reactions can be performed under aerobic conditions, simplifying the procedure. The use of 2-aminopyridine 1-oxides as ligands has also been shown to be effective for the copper-catalyzed amination of less reactive aryl chlorides. researchgate.net

Nickel-Catalyzed Cross-Coupling: Nickel catalysis is an emerging area for cross-coupling reactions, valued for being more abundant and cost-effective than palladium. orgsyn.org Nickel-catalyzed cross-coupling reactions have been successfully applied to the synthesis of 2-C-glycosides from 2-iodoglycals, demonstrating their utility in forming C-C bonds adjacent to a heteroatom, a principle applicable to C-N bond formation in similar electronic environments. nih.gov

Interactive Table: Comparison of Modern Catalytic Systems for N-Arylation

Catalyst System Metal Typical Reactants General Conditions Reference Buchwald-Hartwig Amination Palladium Aryl Halide/Triflate + Amine Pd precursor (e.g., Pd(OAc)2), phosphine ligand, base (e.g., NaOtBu) bldpharm.com Ligand-Free Arylation Copper Arylboronic Acid + Amine Cu(OAc)2, base, often in air mdpi.com Goldberg-Type Reaction Copper Aryl Halide + Amine CuI, ligand (e.g., 1,10-phenanthroline), base (e.g., K2CO3) researchgate.net Modern Ni-Catalysis Nickel Aryl Halide + Amine Ni precursor, ligand, often under photoredox or electrochemical conditions [19, 22]

Principles of Green Chemistry in Optimized Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. pandawainstitute.comresearchgate.net These principles can be applied to optimize the synthesis of this compound.

Alternative Energy Sources: Microwave-assisted synthesis is a prominent green technology that can dramatically reduce reaction times from hours to minutes, thereby saving energy. mdpi.comnih.gov Applying microwave irradiation to the catalytic cross-coupling reactions described above could enhance efficiency and reduce the formation of byproducts.

Safer Solvents and Reaction Conditions: A key goal of green chemistry is to replace hazardous organic solvents with more benign alternatives like water or ethanol. pandawainstitute.commdpi.com The development of water-soluble catalysts or performing reactions in aqueous media are active areas of research. Some modern catalytic systems, such as the laccase/TEMPO system for alcohol oxidation, demonstrate the potential of enzymatic transformations in aqueous environments, a principle that could be extended to amine synthesis. uniovi.es

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions.

Derivatization Strategies and Analogue Synthesis

The synthetic methodologies established for this compound are versatile and can be readily adapted to produce a wide range of structural analogues. This flexibility is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials.

The synthesis of analogues can be achieved by simply varying the starting materials in the cross-coupling reactions. For instance:

Using p-toluidine or o-toluidine instead of m-toluidine would yield the corresponding para- and ortho-isomers, 2-(p-Tolylamino)isonicotinonitrile and 2-(o-Tolylamino)isonicotinonitrile, respectively. bldpharm.com

Employing other substituted anilines, such as 3-methoxyaniline , would result in analogues like 2-((3-Methoxyphenyl)amino)isonicotinonitrile. ambeed.com

Replacing the aromatic amine with an aliphatic amine, such as ethylamine , would produce compounds like 2-(Ethylamino)isonicotinonitrile. ambeed.com

Using aniline (B41778) itself would yield the parent compound, 2-(Phenylamino)isonicotinonitrile. bldpharm.com

Furthermore, the isonicotinonitrile scaffold itself can be a ligand for metal complexes. For example, related isonicotinonitrile derivatives have been used to synthesize heteroleptic Iridium(III) complexes for applications in organic light-emitting diodes (OLEDs). researchgate.net This indicates that this compound could also serve as a ligand, where the pyridine and nitrile nitrogens coordinate to a metal center, representing another avenue of derivatization.

Table of Mentioned Compounds

Structural Modifications of the Tolyl Moiety to Influence Electronic Properties

The electronic character of this compound can be systematically modulated by introducing various substituents onto the m-tolyl ring. These modifications can significantly impact the electron density distribution across the molecule, thereby influencing its reactivity, binding affinity to biological targets, and photophysical properties. Standard aromatic substitution reactions, such as electrophilic and nucleophilic aromatic substitutions, as well as transition-metal-catalyzed cross-coupling reactions, provide a robust toolkit for these transformations.

The methyl group at the meta-position of the tolyl ring can direct incoming electrophiles to the ortho and para positions. For instance, nitration followed by reduction can introduce amino groups, which can be further functionalized. Halogenation, such as bromination, can furnish precursors for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the tolyl ring can predictably alter the electronic properties of the entire molecule. EDGs, such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂), increase the electron density on the aniline nitrogen, which can enhance its electron-donating character towards the pyridine ring. Conversely, EWGs like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density, making the aniline nitrogen less electron-donating. These electronic perturbations can be crucial for tuning the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key aspect in the design of materials for organic electronics.

A summary of potential modifications and their expected electronic influence is presented in Table 1.

| Modification | Reagents and Conditions | Expected Electronic Effect | Potential Application |

| Nitration | HNO₃, H₂SO₄ | Electron-withdrawing | Intermediate for amines |

| Bromination | Br₂, FeBr₃ | Electron-withdrawing; Halogen handle for cross-coupling | Precursor for further functionalization |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Introduction of various aryl groups to tune electronics | Materials science, medicinal chemistry |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Introduction of alkynyl groups | Extended conjugation for photophysical applications |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Introduction of substituted amino groups | Modulating biological activity |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Electron-withdrawing | Introduction of ketone functionality |

Modifications of the Isonicotinonitrile Core for Functional Diversification

The isonicotinonitrile core of this compound presents multiple sites for chemical modification, enabling a wide range of functional diversification. The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. More commonly, functionalization occurs via nucleophilic aromatic substitution, lithiation followed by electrophilic quench, or transition-metal-catalyzed C-H activation.

The cyano group at the C4 position is a key functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or converted to a tetrazole ring, each transformation introducing new chemical properties and potential interaction points for biological targets. For instance, the carboxylic acid derivative can serve as a handle for forming esters or amides, while the tetrazole moiety is a well-known bioisostere for a carboxylic acid.

Direct C-H functionalization of the pyridine ring, often facilitated by transition metal catalysts (e.g., palladium, rhodium, iridium), allows for the introduction of substituents at positions otherwise difficult to access. For example, borylation or direct arylation can install new groups at the C3, C5, or C6 positions of the pyridine ring, leading to a diverse library of analogues.

Table 2 outlines several strategies for modifying the isonicotinonitrile core.

| Modification | Reagents and Conditions | Resulting Functional Group | Purpose of Diversification |

| Hydrolysis of Nitrile | H₂O, H⁺ or OH⁻ | Carboxylic Acid or Amide | Introduce polar groups, conjugation points |

| Reduction of Nitrile | H₂, Raney Ni or LiAlH₄ | Aminomethyl | Introduce basic center, linker |

| Cycloaddition with Azide | NaN₃, NH₄Cl or ZnCl₂ | Tetrazole | Carboxylic acid bioisostere |

| Nucleophilic Aromatic Substitution (at C6) | Strong nucleophile (e.g., R-Li, R-MgX) | Substituted pyridine | Introduction of alkyl or aryl groups |

| C-H Borylation (at C3/C5) | Bis(pinacolato)diboron, Ir catalyst | Borylated pyridine | Precursor for Suzuki coupling |

| Direct Arylation (at C3/C5) | Aryl halide, Pd catalyst | Arylated pyridine | Introduction of diverse aromatic systems |

Stereoselective Synthesis of Chiral Analogues (if applicable to future research)

While this compound itself is achiral, the introduction of stereocenters can lead to chiral analogues with potentially distinct biological activities or applications in asymmetric catalysis. Future research could explore the stereoselective synthesis of such derivatives.

One potential strategy involves the introduction of a chiral substituent on either the tolyl moiety or the isonicotinonitrile core. For instance, a chiral amine could be used in a Buchwald-Hartwig amination to create a chiral center on the tolyl ring. Alternatively, a chiral auxiliary approach could be employed.

Another avenue for future exploration is the synthesis of atropisomeric analogues. If bulky substituents are introduced at the ortho-positions of the tolyl ring and adjacent to the amino group on the pyridine ring, rotation around the C-N bond connecting the two rings could be restricted, leading to stable atropisomers. The stereoselective synthesis of a specific atropisomer could be achieved using chiral catalysts or by separating the racemic mixture using chiral chromatography. While no specific examples for this compound are reported, methods developed for the stereoselective synthesis of other biaryl systems could be adapted. lmaleidykla.lt

Advanced Spectroscopic and Structural Elucidation of 2 M Tolylamino Isonicotinonitrile and Its Derivatives

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 2-(m-Tolylamino)isonicotinonitrile. These techniques provide detailed information about the connectivity of atoms, the molecular weight, and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the aromatic protons of the pyridine (B92270) and tolyl rings, the methyl group protons, and the amine proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons on the pyridine ring are anticipated to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the electron-withdrawing effect of the nitrogen atom and the nitrile group. The protons of the m-tolyl group would also resonate in the aromatic region, with their exact shifts and splitting patterns dictated by their position relative to the methyl and amino groups. The methyl group protons would give rise to a characteristic singlet at approximately 2.3 ppm. The amine (N-H) proton is expected to show a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 7.0 - 7.5 | 110 - 120 |

| Pyridine-H5 | 7.0 - 7.5 | 110 - 120 |

| Pyridine-H6 | 8.0 - 8.5 | 145 - 155 |

| Tolyl-H2' | 7.0 - 7.5 | 130 - 140 |

| Tolyl-H4' | 6.8 - 7.3 | 120 - 130 |

| Tolyl-H5' | 6.8 - 7.3 | 125 - 135 |

| Tolyl-H6' | 7.0 - 7.5 | 115 - 125 |

| NH | 8.5 - 9.5 (broad) | - |

| CH₃ | 2.3 - 2.5 | 20 - 25 |

| C2 | - | 155 - 165 |

| C4 | - | 140 - 150 |

| CN | - | 115 - 120 |

| C1' | - | 135 - 145 |

| C3' | - | 138 - 148 |

Note: These are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₁N₃), the expected exact mass is approximately 209.0953 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation of the molecular ion (M⁺˙) under electron ionization (EI) or other ionization techniques would likely involve the cleavage of the C-N bond between the pyridine and tolyl moieties, leading to fragment ions corresponding to the tolylaminyl radical and the isonicotinonitrile cation, or vice versa. The loss of the methyl group from the tolyl ring is another plausible fragmentation pathway. Analysis of these fragments provides corroborative evidence for the proposed structure. While specific fragmentation data for this compound is not published, LC-MS and GC-MS data are indicated to be available from some suppliers. bldpharm.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A sharp, strong band around 2230-2210 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The N-H stretching vibration of the secondary amine is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group would be seen just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings typically appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N stretch is also Raman active and would appear in a similar region as in the IR spectrum. Aromatic ring breathing modes are often strong in Raman spectra, providing further structural confirmation.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related 2-aminopyridine (B139424) derivatives allows for a prediction of its solid-state characteristics.

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are essential for the characterization of chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light.

Currently, there are no reports in the scientific literature describing the synthesis or resolution of chiral derivatives of this compound. The parent molecule itself is achiral. Therefore, this section is not presently applicable. Should chiral derivatives be synthesized in the future, for instance, by introducing a chiral center in a substituent, chiroptical spectroscopy would be a critical tool for confirming their enantiomeric purity and determining their absolute configuration.

Computational and Theoretical Investigations of 2 M Tolylamino Isonicotinonitrile

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into electron distribution, orbital energies, and molecular stability. mdpi.combirmingham.ac.uk

Density Functional Theory (DFT) Studies on Frontier Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the electronic structure of molecules. mdpi.com A key output of DFT calculations is the characterization of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.govmdpi.com A smaller gap generally indicates that a molecule is more easily excitable and more chemically reactive. nih.govmdpi.com For molecules in materials science, this gap is directly related to the electronic and optical properties. In studies of similar donor-acceptor compounds, the HOMO is typically localized on the electron-donating part of the molecule (like the tolylamino group), while the LUMO is localized on the electron-accepting part (the isonicotinonitrile moiety). nankai.edu.cnresearchgate.net This spatial separation is a hallmark of intramolecular charge-transfer (ICT) character upon excitation.

Excited State Calculations and Singlet-Triplet Energy Gaps for Photophysical Insights

To understand how a molecule interacts with light, excited-state calculations are necessary. Methods like Time-Dependent DFT (TD-DFT) are used to predict absorption and emission spectra. amazonaws.com A crucial parameter for OLED materials is the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). amazonaws.com For materials exhibiting Thermally Activated Delayed Fluorescence (TADF), a very small ΔE_ST is required to allow for efficient harvesting of triplet excitons, which enhances the efficiency of the OLED device. amazonaws.com

Analysis of Charge Density Distribution and Molecular Electrostatic Potentials

The molecular electrostatic potential (MEP) map illustrates the charge distribution across a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. For a molecule like 2-(m-Tolylamino)isonicotinonitrile, one would expect negative potential around the nitrogen atom of the cyano group and the pyridine (B92270) ring, and positive potential near the amino hydrogen.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. ims.ac.jp For a flexible molecule like this compound, MD simulations can reveal its preferred conformations in different environments (e.g., in solution or in a solid-state film). These simulations are also essential for understanding intermolecular interactions in the solid state, which heavily influence material properties like charge transport and crystal packing.

Reaction Mechanism Studies of Key Synthetic Pathways

Computational chemistry can be used to elucidate the mechanisms of chemical reactions. By calculating the energy profiles of potential reaction pathways, including transition states and intermediates, researchers can determine the most likely mechanism for the synthesis of a compound. For instance, the synthesis of related amino-pyridine derivatives often involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, the energetics of which could be modeled. mdpi.comresearchgate.net

Prediction of Spectroscopic Parameters and Spectral Interpretation through Computational Methods

Computational methods are widely used to predict various spectroscopic data, such as infrared (IR), UV-Vis, and Nuclear Magnetic Resonance (NMR) spectra. amazonaws.com Comparing these predicted spectra with experimental data helps to confirm the molecular structure and aids in the assignment of experimental spectral bands.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Theoretical Frameworks and Methodological Approaches in SAR/QSAR

The foundation of SAR and QSAR lies in the principle that the structure of a molecule dictates its properties. These studies are essential in modern chemistry for designing molecules with desired characteristics. nih.gov For the aminopyridine class of compounds, QSAR modeling is a well-established approach to develop predictive models for various activities. nih.govdovepress.com The success of these studies relies on the accurate quantification of molecular structure and the development of robust mathematical models. dovepress.com

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. The selection of appropriate descriptors is a critical step in QSAR modeling. For aminopyridine derivatives, a wide range of descriptors are employed to capture constitutional, topological, geometrical, and quantum-chemical features. dovepress.comresearchgate.net Two-dimensional (2D) descriptors, which are independent of the molecule's conformation, are particularly suitable for large-scale database studies. mdpi.com In more complex three-dimensional (3D-QSAR) models like Comparative Molecular Field Analysis (CoMFA), descriptors define steric and electrostatic fields around the molecule. mdpi.com

The following table summarizes the types of molecular descriptors commonly used in these studies.

| Descriptor Type | Description | Examples |

| Constitutional | Describe the basic composition of the molecule without considering its geometry or connectivity. | Molecular weight, count of atoms, count of bonds. |

| Topological | Describe the connectivity of atoms in the molecule, represented as a 2D graph. | Wiener index, Kier & Hall connectivity indices. |

| Geometrical | Describe the 3D spatial arrangement of atoms in the molecule. | Molecular surface area, volume, moments of inertia. |

| Physicochemical | Relate to the molecule's physicochemical properties. | LogP (lipophilicity), molar refractivity, dipole moment. researchgate.net |

| Quantum-Chemical | Derived from quantum mechanical calculations of the molecular structure. | HOMO/LUMO energies, partial atomic charges, electrostatic potential. researchgate.net |

| Pharmacophore | Describe the spatial arrangement of essential features for interaction with a specific target. | Hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers. nih.gov |

Once descriptors are calculated, mathematical models are developed to find a correlation with the property of interest. These models can be linear or non-linear.

Linear Models , such as Multiple Linear Regression (MLR), are often used as a starting point. For instance, a QSAR study on 2-aminopyridine (B139424) derivatives used a partial component regression method to derive a statistically significant model. nih.gov

Non-Linear Models are employed when the relationship between structure and activity is more complex. Techniques like the k-nearest-neighbor (k-NN) method can capture these intricate relationships by analyzing contour plots of molecular features. nih.gov 3D-QSAR methods, including CoMFA and CoMSIA, are powerful non-linear techniques that explore the 3D structural requirements for activity. mdpi.com

Validation is a crucial step to ensure a model is robust and predictive. Internal validation is often performed using cross-validation techniques (e.g., leave-one-out), yielding a cross-validated correlation coefficient (Q²). nih.govmdpi.com External validation involves using an independent test set of compounds to assess the model's predictive power (predictive R²). nih.gov A Q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com

The table below outlines some of the modeling techniques applied to aminopyridine derivatives.

| Modeling Technique | Type | Description |

| Multiple Linear Regression (MLR) | Linear | Creates a linear equation to model the relationship between descriptors and activity. |

| Partial Component Regression | Linear | A regression method used when descriptors are highly correlated. nih.gov |

| k-Nearest Neighbor (k-NN) | Non-Linear | Classifies a compound based on the properties of its "k" most similar neighbors in the descriptor space. nih.gov |

| CoMFA / CoMSIA | Non-Linear (3D) | Correlates activity with the shape and electrostatic properties (steric, electrostatic, hydrophobic, H-bond fields) of the molecules. mdpi.com |

The advent of machine learning (ML) and artificial intelligence has revolutionized SAR and QSAR. nih.gov These advanced computational methods can handle vast and complex datasets, often outperforming traditional QSAR models. researchgate.net Machine learning encompasses a variety of algorithms, including Random Forest (RF), Support Vector Machines (SVM), and deep neural networks (DNNs), which have been successfully applied to classify inhibitors and analyze SAR. researchgate.net

Deep learning, a subset of ML, uses neural networks with multiple layers to model highly complex, non-linear relationships in drug discovery data. researchgate.net These approaches can create a single, robust model from sparse and heterogeneous data, combining information across different chemical spaces and endpoints. researchgate.net Furthermore, reinforcement learning is an emerging strategy for the de novo design of molecules, where the model learns to generate novel structures with desired properties. rsc.org These powerful techniques are increasingly being applied to compound classes like aminopyridines to accelerate the discovery and optimization process. researchgate.netrsc.org

Correlation of Molecular Structure with Photophysical Performance

The photophysical properties of a molecule, such as its absorption and emission of light, are intrinsically linked to its electronic structure. For 2-(m-Tolylamino)isonicotinonitrile, which can be described as a donor-acceptor (D-A) system (where the tolylamino group is the electron donor and the isonicotinonitrile moiety is the electron acceptor), this relationship is particularly pronounced. The design of such organic light-emitting materials focuses on tuning excited states and their corresponding electrical and photophysical properties. amazonaws.com

The electronic transitions responsible for light absorption and emission occur between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The energy difference between these orbitals (the HOMO-LUMO gap) determines the color of the emitted light.

In D-A molecules like this compound, the HOMO is typically localized on the electron-donating fragment (tolylamino group), while the LUMO is localized on the electron-accepting fragment (isonicotinonitrile group). researchgate.net The introduction of substituents on either ring system provides a powerful strategy to tune the photophysical properties:

Electron-donating groups (e.g., methoxy (B1213986), alkyl) on the donor moiety (tolylamino) will raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in emission.

Electron-withdrawing groups (e.g., trifluoromethyl, cyano) on the acceptor moiety (isonicotinonitrile) will lower the LUMO energy level, also resulting in a smaller energy gap and a red shift. researchgate.net

Conversely, adding electron-withdrawing groups to the donor or electron-donating groups to the acceptor would increase the energy gap, causing a hypsochromic (blue) shift. This principle of tuning the HOMO and LUMO energy levels is fundamental in designing fluorescent materials with specific emission colors and high quantum efficiencies. researchgate.netbeilstein-journals.org

For D-A compounds, the photophysical properties are not solely dependent on the substituents but are also critically influenced by the molecule's three-dimensional conformation. A key phenomenon in these systems is Intramolecular Charge Transfer (ICT). Upon photoexcitation, an electron can move from the donor to the acceptor, creating an excited state with significant charge separation, known as the ICT state. nih.govnih.gov

The efficiency of this ICT process is highly dependent on the degree of electronic coupling between the donor and acceptor, which is governed by the torsional (twist) angle between the tolyl and pyridine (B92270) rings.

A planar conformation (small twist angle) allows for strong electronic coupling, often favoring a delocalized, locally excited (LE) state.

A twisted conformation (large twist angle, approaching 90°) decouples the donor and acceptor π-systems. This decoupling can facilitate the formation of a highly polar ICT state, which is often responsible for unique fluorescent properties, such as dual emission (simultaneous emission from both LE and ICT states) and large Stokes shifts. nih.gov

Studies on structurally similar benzonitrile (B105546) derivatives have shown that the presence and rate of ICT are directly linked to this twist angle. nih.gov For example, a molecule with a large ground-state twist angle may show no ICT in nonpolar solvents but efficient ICT in polar solvents that stabilize the polar excited state. nih.gov This conformational dependence means that the optical properties of this compound are likely sensitive to its environment, such as solvent polarity and solid-state packing, which can influence the preferred torsional angle. This interplay is also crucial for advanced emission mechanisms like Thermally Activated Delayed Fluorescence (TADF), where the energy gap between singlet and triplet ICT states is minimized. researchgate.net

Stereochemical Structure-Activity Relationship (S-SAR) Investigations (if applicable to chiral analogues)

There is no information available in the reviewed scientific literature regarding the synthesis or investigation of chiral analogues of this compound. Consequently, no Stereochemical Structure-Activity Relationship (S-SAR) studies have been reported for this compound. The molecule itself is not chiral. For S-SAR studies to be applicable, chiral centers would need to be introduced into the molecular structure, for example, by using a chiral tolyl group or by substitution with a chiral moiety.

Investigation of 2 M Tolylamino Isonicotinonitrile in Organic Electronic Device Applications

Role as an Organic Light-Emitting Diode (OLED) Material.ossila.comamazonaws.com

Application as a Host Material in Phosphorescent and Fluorescent OLEDs.ossila.comresearchgate.net

In many OLED architectures, a host material constitutes the emissive layer, doped with a small amount of an emitter material. The host facilitates charge transport and transfers energy to the emitter, where light is generated. For efficient energy transfer, the triplet energy level of the host must be higher than that of the phosphorescent emitter to prevent back-energy transfer. mdpi.com Similarly, in fluorescent OLEDs, appropriate energy level alignment is crucial for efficient device operation.

Host materials are categorized based on the type of emitter they are designed to work with: fluorescent, phosphorescent, or TADF hosts. ossila.com Bipolar host materials, which can transport both holes and electrons, are particularly desirable for achieving balanced charge injection and a wide recombination zone within the emissive layer, leading to higher efficiencies. rsc.org The design of host materials often involves combining electron-donating and electron-accepting moieties to achieve these bipolar characteristics. rsc.org For instance, isomers of cyano-substituted phenyl and N-phenyl-substituted carbazole (B46965) have been developed as bipolar hosts for blue phosphorescent and fluorescent OLEDs. rsc.org

Potential as an Emitter in OLEDs, including Thermally Activated Delayed Fluorescence (TADF) Emitters.researchgate.netnih.gov

While often used as a host, 2-(m-Tolylamino)isonicotinonitrile and its derivatives also show promise as light-emitting materials themselves. A key area of research is in the development of Thermally Activated Delayed Fluorescence (TADF) emitters. TADF materials can harvest both singlet and triplet excitons for light emission without the need for heavy metals like iridium or platinum, which are common in phosphorescent emitters. amazonaws.com This is achieved through a process called reverse intersystem crossing (RISC), where triplet excitons are converted to singlet excitons through thermal energy. d-nb.info

The design of TADF emitters typically involves creating molecules with a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). This small energy gap allows for efficient RISC. A common strategy to achieve a small ΔEST is to use a donor-acceptor (D-A) architecture, which spatially separates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.com The pyridine-type structure within this compound can act as an acceptor unit in such D-A systems. For example, a novel blue TADF emitter, CPC, which incorporates a pyridine-3,5-dicarbonitrile (B74902) acceptor and carbazole donors, achieved a high external quantum efficiency (EQE) of 21.2%. researchgate.net

The performance of TADF OLEDs is highly dependent on the molecular design of the emitter. For instance, modifying the donor or acceptor moieties can significantly impact the ΔEST, photoluminescence quantum yield (PLQY), and ultimately the device efficiency. Green TADF emitters are the most widely developed due to their potential for high EQE and relatively straightforward molecular design. tandfonline.com

Exciplex Formation and Its Impact on OLED Device Performance and Efficiency.d-nb.infoarxiv.org

An exciplex, or excited-state complex, can form at the interface between an electron-donating (donor) and an electron-accepting (acceptor) material. frontiersin.org This phenomenon can be harnessed to improve OLED performance. The formation of an exciplex introduces a new emission pathway with a lower energy than the individual donor or acceptor molecules, often resulting in a red-shifted emission. arxiv.org

Exciplexes can exhibit TADF characteristics due to the small singlet-triplet energy splitting that arises from the spatial separation of the HOMO on the donor and the LUMO on the acceptor. researchgate.net This allows for the harvesting of triplet excitons, which would otherwise be wasted in conventional fluorescent OLEDs, thereby enhancing the device efficiency. The first reported exciplex-based emission in OLEDs paved the way for significant advancements, with green-emitting devices achieving an EQE of 5.4% in 2012. arxiv.org

The formation of an exciplex at the interface of a p-n heterojunction can lead to low turn-on voltages and high power efficiencies. researchgate.net For example, an interfacial exciplex formed between TAPC and TmPyPB has been used as a host for a polymer-based TADF OLED, resulting in a high peak EQE of 14.9% and a power efficiency of 50.1 lm/W. frontiersin.org However, the charge transfer nature of exciplexes can sometimes limit the radiative recombination rate. researchgate.net The intermixing of organic layers can increase the contact area between the donor and acceptor materials, which enhances the probability of exciplex formation. d-nb.infoarxiv.org

Charge Carrier Transport Properties in Organic Semiconductors.amazonaws.commq.edu.au

The ability of a material to transport charge carriers—holes and electrons—is fundamental to the operation of any organic electronic device. In OLEDs, efficient charge transport to the emissive layer is crucial for achieving high brightness and efficiency.

Elucidation of Hole Transport Characteristics

Materials with a shallow highest occupied molecular orbital (HOMO) level, often arising from aromatic amine units, facilitate hole injection and transport. d-nb.infoarxiv.org In the context of this compound, the tolylamino group contributes to its hole-transporting capabilities. The HOMO energy level alignment between the hole transport layer (HTL) and the emissive layer is critical for efficient hole injection.

Investigation of Electron Transport Characteristics

Conversely, materials with a deep lowest unoccupied molecular orbital (LUMO) level are good electron transporters. The isonicotinonitrile moiety in this compound, with its electron-withdrawing nitrile group on a pyridine (B92270) ring, imparts electron-transporting properties to the molecule. The electron mobility of a material is a key parameter in determining its effectiveness as an electron transport material (ETM). For instance, new ETMs incorporating 3,5-dipyridylphenyl moieties have demonstrated high electron mobility of 1.0 × 10⁻⁴ cm²V⁻¹s⁻¹. researchgate.net The coordination of nitrogen atoms on the pyridine ring with a lithium cation (from the LiF cathode) can also enhance electron injection. researchgate.net The development of bipolar materials that can efficiently transport both holes and electrons is a key strategy in modern OLED design. rsc.org

Development of Ambipolar Transport Systems

The efficiency of organic electronic devices is critically dependent on the balanced transport of both holes and electrons within the active layer. Ambipolar transport, the ability of a material to conduct both positive and negative charge carriers, is a highly desirable property for simplifying device structures and enhancing performance. In materials with a donor-acceptor architecture like this compound, the donor moiety facilitates hole transport, while the acceptor moiety facilitates electron transport.

The m-tolylamino group is a well-established hole-transporting unit, known for its good electron-donating properties and suitable hole mobility. nih.gov Conversely, the isonicotinonitrile group, with its electron-deficient pyridine ring and cyano substituent, is expected to promote electron transport. The combination of these two functionalities within a single molecule suggests the potential for this compound to exhibit ambipolar characteristics. Research on similar donor-acceptor polymers has shown that this molecular design strategy can lead to balanced ambipolar behavior, with charge carrier mobilities varying depending on the specific donor and acceptor units. nih.gov

The development of ambipolar small molecules is advantageous for creating single-layer or simplified multilayer OLEDs, which can reduce manufacturing complexity and cost. univ-rennes.fr For a material like this compound, the degree of ambipolarity would be influenced by the energy levels of the highest occupied molecular orbital (HOMO), primarily associated with the m-tolylamino donor, and the lowest unoccupied molecular orbital (LUMO), largely localized on the isonicotinonitrile acceptor. The alignment of these frontier orbitals with the work functions of the electrodes and adjacent layers is crucial for efficient charge injection and transport.

| Compound/Material Class | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Reference |

|---|---|---|---|

| Anthracene-based semiconductor (10-OPIA) | 5.22 x 10⁻⁵ | Not Reported | nih.gov |

| Bipolar host (o-CzOXD) | 9.46 x 10⁻⁸ to 5.76 x 10⁻⁶ (field-dependent) | 6.56 x 10⁻⁷ | researchgate.net |

| Benzobisthiadiazole-based D-A polymers | 10⁻⁴ to 10⁻¹ | 10⁻⁴ to 10⁻¹ | nih.gov |

This table provides illustrative data for analogous compounds to contextualize the potential charge transport properties of this compound.

Device Physics and Engineering for Optimized OLED Performance

In OLEDs, the recombination of injected holes and electrons generates excited states known as excitons. According to spin statistics, approximately 25% of these excitons are in the singlet state (S₁) and 75% are in the triplet state (T₁). In conventional fluorescent materials, only the singlet excitons decay radiatively to produce light, limiting the internal quantum efficiency (IQE) to a theoretical maximum of 25%.

To overcome this limitation, various exciton (B1674681) management strategies have been developed. One prominent approach is the use of phosphorescent emitters, which can harvest both singlet and triplet excitons through a process called intersystem crossing (ISC), potentially achieving 100% IQE. Another strategy is Thermally Activated Delayed Fluorescence (TADF), where triplet excitons are converted to singlet excitons through reverse intersystem crossing (RISC), followed by radiative decay from the singlet state.

For a donor-acceptor molecule like this compound, the energy difference between the HOMO and LUMO (the energy gap) and the separation between the S₁ and T₁ energy levels (ΔEST) are critical parameters. A small ΔEST is a key requirement for efficient RISC in TADF materials. The donor-acceptor structure can facilitate a spatial separation of the HOMO and LUMO, which tends to reduce ΔEST.

The following table summarizes key parameters related to exciton management in OLEDs.

| Parameter | Description | Significance |

|---|---|---|

| Singlet Exciton (S₁) | Excited state with paired electron spins. | Radiative decay from this state produces fluorescence. |

| Triplet Exciton (T₁) | Excited state with unpaired electron spins. | Harvested in phosphorescent and TADF devices to enhance efficiency. |

| ΔEST (S₁-T₁ energy gap) | Energy difference between the lowest singlet and triplet excited states. | A small ΔEST is crucial for efficient Thermally Activated Delayed Fluorescence (TADF). |

| Intersystem Crossing (ISC) | Transition from a singlet to a triplet state. | Enables the population of triplet states for phosphorescence. |

| Reverse Intersystem Crossing (RISC) | Transition from a triplet to a singlet state. | The key process in TADF for harvesting triplet excitons. |

The external quantum efficiency (EQE) of an OLED is a product of the internal quantum efficiency and the light out-coupling efficiency. The device architecture, including the sequence and thickness of various layers, plays a pivotal role in maximizing EQE. A typical multilayer OLED structure consists of a substrate, an anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode.

For a material like this compound, its role in the device could be as the emissive dopant in a host material or potentially as a host material itself, particularly if it exhibits good ambipolar transport properties. The optimization of the EML is critical. If used as a dopant, the concentration of this compound in the host matrix needs to be carefully controlled to balance efficient energy transfer from the host and avoid concentration quenching.

The selection of appropriate HIL, HTL, ETL, and EIL materials is essential to ensure efficient injection of charge carriers into the EML and to confine the excitons within the emissive layer. The energy levels of these layers must be well-aligned to minimize energy barriers for charge injection and transport. For instance, the HOMO level of the HTL should be close to that of the anode and the EML's HOMO, while the LUMO of the ETL should align with the cathode and the EML's LUMO.

The table below outlines the functions of different layers in a typical OLED device architecture.

| Layer | Function | Typical Materials |

|---|---|---|

| Hole Injection Layer (HIL) | Facilitates injection of holes from the anode. | PEDOT:PSS, MoO₃ |

| Hole Transport Layer (HTL) | Transports holes to the emissive layer and blocks electrons. | TAPC, NPB, TCTA |

| Emissive Layer (EML) | Site of electron-hole recombination and light emission. | Host-dopant systems (e.g., CBP:Ir(ppy)₃) |

| Electron Transport Layer (ETL) | Transports electrons to the emissive layer and blocks holes. | Alq₃, TPBi, Bphen |

| Electron Injection Layer (EIL) | Facilitates injection of electrons from the cathode. | LiF, Cs₂CO₃ |

Exploration of Biological and Medicinal Chemistry Applications Mechanistic Studies

Molecular Interactions with Defined Biological Targets

The biological activity of a compound is fundamentally rooted in its interactions with specific molecular targets within a cell. For 2-(m-Tolylamino)isonicotinonitrile, the key structural features—the pyridine (B92270) ring, the secondary amino linkage, the tolyl group, and the nitrile moiety—all contribute to its potential binding profile.

Based on studies of similar 2-arylamino-pyridine derivatives, a primary potential target class for this compound is the protein kinase family. nih.govnih.gov Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The general binding mode for many kinase inhibitors involves interactions with the ATP-binding pocket of the enzyme.

For a compound like this compound, the aminopyridine core can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. The m-tolyl group would likely be oriented towards a hydrophobic pocket within the active site, while the isonicotinonitrile portion could interact with other regions of the ATP-binding cleft, potentially forming additional hydrogen bonds or dipole-dipole interactions.

Computational docking studies on related 2-anilinopyrimidine inhibitors of cyclin-dependent kinases (CDKs) have shown that the aniline (B41778) substituent can significantly influence binding affinity and selectivity. researchgate.net The positioning of the methyl group on the tolyl ring (meta position) in this compound would be critical in determining its fit within the specific hydrophobic pocket of a target kinase.

Another potential, though less directly supported, target is inosine (B1671953) monophosphate dehydrogenase (IMPDH). google.comnih.gov This enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides, making it a target for immunosuppressive and anticancer agents. patsnap.com While many known IMPDH inhibitors are nucleoside analogs, non-nucleoside inhibitors often bind to an allosteric site. Patents have described aminopyridine-containing compounds as potential IMPDH inhibitors, suggesting that the structural motifs within this compound could allow for interaction with this enzyme. google.com

The primary mechanism of modulation for compounds of this class targeting kinases is competitive inhibition with respect to ATP. By occupying the ATP-binding site, the inhibitor prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not available, data for related compounds can provide a reference point.

Table 1: Inhibitory Activity of Related 2-Arylamino-pyrimidine and -pyridine Derivatives against Various Kinases

| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |

| 2-Arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidine (4'-sulfonamide) | CDK2 | 1.1 ± 0.3 | nih.gov |

| 2-Arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidine (4'-carboxamide) | CDK2 | 34 ± 8 | nih.gov |

| 7-Aryl-2-anilino-pyrrolopyrimidine (Compound 27) | Mer | 2 | nih.gov |

| 7-Aryl-2-anilino-pyrrolopyrimidine (Compound 27) | Axl | 16 | nih.gov |

This table presents data for structurally related compounds to infer the potential activity of this compound.

In the context of IMPDH, inhibitors can act via different mechanisms, including uncompetitive inhibition, where the inhibitor binds to the enzyme-substrate complex. nih.gov Mycophenolic acid, a well-known IMPDH inhibitor, functions in this manner. nih.gov If this compound were to inhibit IMPDH, kinetic studies would be necessary to elucidate its specific mechanism.

Mechanistic Investigations at Cellular and Subcellular Levels

The physicochemical properties of this compound, such as its moderate lipophilicity, suggest that it is likely to be cell-permeable. The distribution within the cell would depend on its specific interactions with intracellular components.

While direct imaging studies on this compound are not available, research on other aminopyridine derivatives provides some insights. For instance, fluorinated derivatives of 4-aminopyridine (B3432731) have been developed for use in medical imaging, specifically for positron emission tomography (PET), to visualize demyelinated regions in the central nervous system by targeting potassium channels. google.com This suggests that aminopyridine scaffolds can be designed to cross the blood-brain barrier and localize to specific cellular structures.

Furthermore, studies on fluorescently-labeled 2-aminopyridine (B139424) derivatives have been used to detect metal ions like Fe³⁺ and Hg²⁺ within cells, demonstrating their ability to enter and act as sensors in the intracellular environment. researchgate.net The intracellular distribution would likely be diffuse in the cytoplasm and nucleus unless the compound has a high affinity for a specific organelle-localized target.

Based on its potential to inhibit kinases, this compound could modulate a variety of cellular pathways. Inhibition of CDKs, for example, would lead to cell cycle arrest, a common mechanism for anti-cancer agents. researchgate.net Studies on 2-anilinopyridine (B1266264) derivatives have shown that they can induce cell cycle arrest at the G2/M phase and trigger apoptosis. researchgate.netunizar.es

The induction of apoptosis (programmed cell death) is a key outcome of many anticancer therapies. Research on gold(I) and silver(I) complexes with 2-anilino-pyridine based ligands demonstrated that these compounds induce apoptosis in colon cancer cells, as evidenced by the activation of caspases 3 and 8. unizar.es

Moreover, aminopyridines can modulate ion channels, which in turn affects a multitude of cellular processes. For example, 4-aminopyridine is known to block voltage-gated potassium channels and can affect intracellular calcium levels. nih.gov Changes in intracellular calcium can trigger various signaling cascades, including those involved in neurotransmission and cell proliferation.

If this compound were to inhibit IMPDH, it would lead to the depletion of the intracellular pool of guanine nucleotides. This would have a profound impact on rapidly proliferating cells, such as activated lymphocytes and cancer cells, which have a high demand for DNA and RNA synthesis. patsnap.com This depletion can lead to cell cycle arrest and differentiation. Recent studies have shown that IMPDH inhibition can also activate the Toll-like receptor (TLR) pathway, leading to an anti-leukemic effect. embopress.org

Table 2: Potential Cellular Processes Modulated by this compound Based on Analogous Compounds

| Potential Cellular Process | Underlying Mechanism (Hypothesized) | Key Molecular Players (Hypothesized) | Reference |

| Cell Cycle Arrest | Inhibition of Cyclin-Dependent Kinases (CDKs) | CDK2, Cyclin A | nih.gov |

| Apoptosis | Induction of programmed cell death pathways | Caspase-3, Caspase-8, Bax, Bcl-2 | researchgate.netunizar.es |

| Immunosuppression | Depletion of guanine nucleotides in lymphocytes | IMPDH | nih.govpatsnap.com |

| Modulation of Signal Transduction | Alteration of intracellular calcium levels | Voltage-gated potassium channels | nih.gov |

| Anti-leukemic Activity | Activation of TLR signaling pathway | IMPDH, TLR, VCAM1 | embopress.org |

Future Directions and Emerging Research Avenues

Integration into Multifunctional Organic Materials Systems

The structural characteristics of 2-(m-Tolylamino)isonicotinonitrile, featuring an electron-donating tolylamino group and an electron-withdrawing isonicotinonitrile group, suggest its potential as a building block for multifunctional organic materials. Future research could explore its incorporation into systems exhibiting properties like aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF). The AIE properties are particularly interesting for applications in bio-imaging and sensors, where fluorescence is enhanced in aggregated states. TADF materials are crucial for the development of highly efficient organic light-emitting diodes (OLEDs). Investigations into how the specific meta-position of the tolyl group influences the intramolecular charge transfer (ICT) character and subsequent photophysical properties would be a key research focus.

Advanced Material Engineering and Novel Device Fabrication Techniques

Should this compound exhibit interesting photophysical or electronic properties, the next logical step would be its integration into electronic devices. Research in this area would focus on advanced material engineering techniques such as vapor deposition or solution processing to create thin films of the material. The fabrication and optimization of devices like OLEDs, organic field-effect transistors (OFETs), or organic photovoltaics (OPVs) would be a significant research avenue. The performance of such devices would be closely tied to the molecular packing and morphology of the material in the solid state, which would necessitate detailed structural and morphological studies.

Synergistic Approaches with Other Chemical Entities for Enhanced Performance

The performance of organic materials can often be enhanced through synergistic interactions with other chemical entities. Future studies could investigate the co-deposition of this compound with other molecules to form exciplexes or doped systems, potentially leading to new emission colors or improved charge transport properties in electronic devices. Furthermore, its use as a ligand for metal complexes could open up avenues in catalysis or as phosphorescent emitters. The isonicotinonitrile moiety provides a clear coordination site for metal ions, and the electronic properties of the resulting complexes could be tuned by the tolylamino group.

Computational-Aided Design of Next-Generation Analogues with Tailored Properties

Computational methods, particularly density functional theory (DFT), are powerful tools for predicting the properties of new molecules. Future research will likely involve the computational design of analogues of this compound to tailor its properties for specific applications. By systematically modifying the substituents on the phenyl and pyridine (B92270) rings, researchers can computationally screen for candidates with optimized frontier molecular orbital energies, excited state properties, and charge transfer characteristics. This in-silico approach can guide synthetic efforts, making the discovery of new, high-performance materials more efficient. For example, replacing the m-tolyl group with other electron-donating groups or modifying the pyridine ring could lead to materials with different emission wavelengths or improved stability.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-(m-Tolylamino)isonicotinonitrile with high reproducibility?

- Methodological Answer :

- Synthetic Protocol : Use a stepwise approach, starting with the nitrile-functionalized pyridine core. Incorporate meta-tolylamine via nucleophilic aromatic substitution under controlled temperature (80–100°C) and inert atmosphere.

- Characterization : Validate purity via HPLC (≥95%) and confirm structural identity using -NMR (aromatic proton shifts at δ 7.2–8.5 ppm) and HRMS (calculated m/z for : 196.0875).

- Documentation : Follow journal guidelines to include full experimental details (reagents, solvent ratios, reaction times) in the main text or supplementary materials to enable replication .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Primary Techniques :

- FT-IR : Confirm nitrile stretch (~2220 cm) and aromatic C-N bonds (~1350 cm).

- NMR : Use -NMR to distinguish between pyridine carbons (δ 120–150 ppm) and nitrile carbon (δ ~115 ppm).

- Mass Spectrometry : Employ ESI-HRMS to verify molecular ion peaks and rule out side products.

- Reporting Standards : Specify instrument models, solvent systems, and calibration methods to ensure cross-lab comparability .

Q. How can computational tools aid in preliminary studies of this compound?

- Methodological Answer :

- Molecular Modeling : Use DFT (e.g., Gaussian or ORCA) to predict electronic properties (HOMO-LUMO gaps) and optimize geometries for reaction pathway analysis.

- Virtual Screening : Simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite to prioritize experimental assays.

- Data Security : Store simulation outputs in encrypted repositories with version control to maintain integrity .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

- Methodological Answer :

- Variable Selection : Test factors like temperature (70–110°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. DMSO) using a 2 factorial design.

- Response Analysis : Measure yield and purity as responses. For example, a Pareto chart may reveal temperature-catalyst interactions as critical.

- Case Study :

| Factor | Low Level | High Level | Effect on Yield (%) |

|---|---|---|---|

| Temperature | 70°C | 110°C | +22.3 |

| Catalyst Loading | 0.5 mol% | 2 mol% | +15.8 |

| Solvent | DMF | DMSO | -8.2 |

- Validation : Confirm optimal conditions (e.g., 90°C, 1.5 mol% catalyst in DMF) via triplicate runs .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Error Source Analysis :

Solvent Effects : DFT simulations often neglect solvent interactions; recalibrate using COSMO-RS models.

Crystal Packing : X-ray diffraction may reveal intermolecular forces altering NMR/IR spectra.

- Case Example : If -NMR shows unexpected splitting, compare with solid-state NMR or variable-temperature studies to assess dynamic effects.

- Reporting : Clearly differentiate theoretical assumptions (gas-phase calculations) from experimental conditions in publications .

Q. How to integrate this compound into interdisciplinary studies (e.g., medicinal chemistry and materials science)?

- Methodological Answer :

- Collaborative Frameworks :

- Medicinal Chemistry : Partner with biologists to assess cytotoxicity (MTT assays) and target engagement (SPR or ITC).

- Materials Science : Explore photophysical properties (UV-Vis, fluorescence) for OLED applications.

- Data Sharing : Use platforms like Zenodo to publish raw datasets with metadata (e.g., excitation wavelengths, cell lines used) for reproducibility .

Data Analysis and Reporting

Q. What metrics should be prioritized when analyzing structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Key Metrics :

- Lipophilicity (logP via shake-flask method).

- Electronic Parameters (Hammett constants for substituent effects).

- Steric Maps : Use molecular dynamics to quantify torsional barriers.

- Statistical Tools : Apply multivariate regression (e.g., PLS in SIMCA) to correlate descriptors with bioactivity .

Q. How to address batch-to-batch variability in physicochemical characterization?

- Methodological Answer :

- Quality Control :

Implement DSC to monitor melting point consistency (±2°C).

Use Karl Fischer titration for moisture content (<0.5% w/w).

- Root-Cause Analysis : If HPLC purity varies, audit raw material suppliers or refine recrystallization solvents (e.g., switch from ethanol to acetonitrile) .

Ethical and Methodological Compliance

Q. What ethical guidelines apply when publishing datasets involving this compound?

- Methodological Answer :

- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose conflicts of interest (e.g., funding from chemical suppliers).

- Safety Compliance : Document hazard controls (e.g., PPE protocols for nitrile handling) per institutional chemical hygiene plans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.